Anti-inflammatory agent 2
Overview
Description
LTB4-IN-1, also known as “Anti-inflammatory agent 2,” is an inhibitor of leukotriene synthesis. Leukotrienes play a crucial role in inflammation and allergic responses. LTB4-IN-1 specifically targets leukotriene B4 (LTB4), which is produced by leukocytes during inflammatory processes . Its chemical formula is C26H30N2O4S, and its molecular weight is 466.59 g/mol.
Preparation Methods
Synthetic Routes:
Industrial Production:
Information regarding large-scale industrial production methods for LTB4-IN-1 remains limited. It is primarily synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
LTB4-IN-1 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further research. Major products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
LTB4-IN-1 finds applications across several fields:
Chemistry: Researchers explore its reactivity and use it as a tool compound to study leukotriene-related pathways.
Biology: LTB4-IN-1 aids in investigating leukotriene-mediated cellular responses, such as inflammation and immune regulation.
Medicine: Its potential therapeutic applications include managing inflammatory diseases, although clinical studies are ongoing.
Industry: While not directly used in industry, understanding LTB4-IN-1’s properties informs drug development and anti-inflammatory strategies.
Mechanism of Action
LTB4-IN-1’s mechanism involves inhibiting leukotriene synthesis, particularly LTB4. By doing so, it modulates inflammatory responses. Molecular targets likely include enzymes involved in leukotriene biosynthesis pathways.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are scarce in the literature. LTB4-IN-1’s uniqueness lies in its specific targeting of LTB4 synthesis.
Biological Activity
Anti-inflammatory agents play a crucial role in the management of various inflammatory diseases. Among these, "Anti-inflammatory agent 2" has garnered attention due to its potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.
The biological activity of this compound is primarily attributed to its ability to inhibit pro-inflammatory mediators. Research indicates that this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes in the inflammatory response. The inhibition of these enzymes leads to decreased production of nitric oxide (NO) and prostaglandins, which are key players in inflammation.
In Vitro Studies
- Inhibition of iNOS and COX-2 : In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound demonstrated significant inhibition of iNOS expression at a concentration of 40 µM. The results showed a marked reduction in NO release, indicating its potential as an anti-inflammatory agent .
- Cytokine Production : Further investigations revealed that this compound reduced the levels of pro-inflammatory cytokines TNF-α and IL-6 by approximately 40% and 77%, respectively, at a concentration of 0.1 µM . These findings suggest that the compound not only inhibits enzyme activity but also modulates cytokine release.
- Structure-Activity Relationship (SAR) : The effectiveness of this compound is influenced by its molecular structure. Variations in substituents on the compound significantly affect its anti-inflammatory potency, highlighting the importance of SAR studies in optimizing therapeutic agents .
Data Table: Summary of Biological Activity
Case Study 1: Efficacy in Animal Models
In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin. This suggests that it could be an effective alternative for treating inflammatory conditions .
Case Study 2: Clinical Implications
A clinical trial assessing the effects of this compound on patients with chronic inflammatory diseases showed promising results, with participants reporting reduced pain and improved function over a six-month period. The study emphasized the need for further research to establish long-term efficacy and safety profiles .
Properties
IUPAC Name |
2-cycloheptyl-N-methylsulfonyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWBFCPZMALJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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